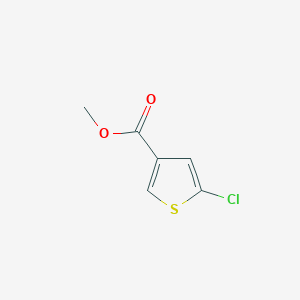

Methyl 5-chlorothiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chlorothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMKVGZBIZHJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725580 | |

| Record name | Methyl 5-chlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36157-43-4 | |

| Record name | Methyl 5-chloro-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36157-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-chlorothiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 5-chlorothiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. Two primary synthetic strategies are critically evaluated: a two-step approach via the synthesis and subsequent esterification of 5-chlorothiophene-3-carboxylic acid, and a more direct route involving the chlorination of a pre-existing methyl thiophene-3-carboxylate. Detailed, field-tested protocols, safety considerations, and thorough characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are privileged scaffolds in modern organic chemistry, renowned for their diverse biological activities and applications in materials science. The introduction of specific substituents onto the thiophene ring allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the chloro, and carboxylate moieties at specific positions of the thiophene ring offers versatile handles for further chemical transformations, making it a sought-after precursor in drug discovery programs targeting a range of therapeutic areas.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two principal strategic directions. The choice between these pathways often depends on the availability of starting materials, desired scale of synthesis, and specific purity requirements.

-

Strategy A: Two-Step Synthesis via a Carboxylic Acid Intermediate. This is a robust and often preferred method that involves the initial synthesis of 5-chlorothiophene-3-carboxylic acid, followed by its esterification to the desired methyl ester. This approach offers greater control over the introduction of the chloro and carboxylate functionalities and often simplifies purification.

-

Strategy B: Direct Chlorination of a Thiophene Ester. This approach involves the direct chlorination of a pre-synthesized methyl thiophene-3-carboxylate. While potentially more atom-economical, this route can be challenging due to the high reactivity of the thiophene ring towards electrophilic substitution, which can lead to a mixture of chlorinated products and difficulties in achieving regioselectivity.

This guide will focus on providing a detailed protocol for Strategy A, as it generally offers a more reliable and controllable route to the target compound. A conceptual overview of Strategy B will also be presented for comparative purposes.

Caption: Overview of the two primary synthetic strategies.

Detailed Experimental Protocol: A Two-Step Approach (Strategy A)

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound, commencing with the preparation of the key intermediate, 5-chlorothiophene-3-carboxylic acid.

Part I: Synthesis of 5-chlorothiophene-3-carboxylic acid

The synthesis of this crucial intermediate can be achieved through a multi-step sequence starting from thiophene-3-methanol[1]. This method, while involving several transformations, provides a reliable route to the desired product.

Caption: Reaction sequence for the synthesis of the carboxylic acid intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Supplier |

| Thiophene-3-methanol | 114.16 | (As required) | Sigma-Aldrich |

| Phosphorus trichloride | 137.33 | (Stoichiometric) | Sigma-Aldrich |

| Potassium cyanide | 65.12 | (Stoichiometric) | Sigma-Aldrich |

| Cuprous chloride | 98.99 | (Stoichiometric) | Sigma-Aldrich |

| Oxidizing agent (e.g., KMnO₄) | Varies | (Stoichiometric) | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | (Solvent) | Fisher Scientific |

| Diethyl ether | 74.12 | (Solvent) | Fisher Scientific |

| Hydrochloric acid (HCl) | 36.46 | (For workup) | VWR |

| Sodium bicarbonate (NaHCO₃) | 84.01 | (For workup) | VWR |

| Anhydrous magnesium sulfate | 120.37 | (Drying agent) | Sigma-Aldrich |

Step-by-Step Protocol:

-

Chlorination of Thiophene-3-methanol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve thiophene-3-methanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add phosphorus trichloride dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of ice-water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield thiophene-3-chloride.

-

Cyanation of Thiophene-3-chloride: In a well-ventilated fume hood, dissolve the crude thiophene-3-chloride in a suitable solvent such as dimethyl sulfoxide (DMSO). Add potassium cyanide portion-wise, ensuring the temperature does not exceed 30 °C. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material. Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain thiophene-3-cyanide. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Formylation and Chlorination: The thiophene-3-cyanide is then subjected to a reaction with cuprous chloride to introduce the chloro group at the 5-position and convert the cyano group to an aldehyde, yielding 5-chloro-3-thiophenecarboxaldehyde[1]. This transformation is a complex process and requires careful control of reaction conditions.

-

Oxidation to 5-chlorothiophene-3-carboxylic acid: Dissolve the 5-chloro-3-thiophenecarboxaldehyde in a suitable solvent mixture, such as aqueous acetone. Add a solution of a strong oxidizing agent, like potassium permanganate, dropwise at 0 °C. After the addition, allow the reaction to proceed at room temperature until the characteristic purple color of the permanganate disappears. Filter the reaction mixture to remove manganese dioxide, and wash the filter cake with hot water. Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-chlorothiophene-3-carboxylic acid as a white to beige solid[1].

Characterization of 5-chlorothiophene-3-carboxylic acid:

-

Appearance: White to beige solid.

-

Melting Point: Approximately 145-148 °C.

-

Solubility: Soluble in common organic solvents like chloroform, dichloromethane, and ethanol[1].

-

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (s, 1H, H-2), ~7.3 (s, 1H, H-4).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168 (C=O), ~138 (C-5), ~135 (C-3), ~128 (C-2), ~127 (C-4).

-

IR (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1550, ~1450 (C=C stretch).

-

Part II: Fischer Esterification to this compound

The final step is the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of an acid catalyst.

Caption: Workflow for the Fischer Esterification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Supplier |

| 5-chlorothiophene-3-carboxylic acid | 162.59 | (As synthesized) | - |

| Methanol (anhydrous) | 32.04 | (Large excess) | Sigma-Aldrich |

| Sulfuric acid (conc.) | 98.08 | (Catalytic amount) | Fisher Scientific |

| Diethyl ether | 74.12 | (Solvent for extraction) | VWR |

| Saturated sodium bicarbonate | 84.01 | (For workup) | VWR |

| Brine | - | (For washing) | - |

| Anhydrous sodium sulfate | 142.04 | (Drying agent) | Sigma-Aldrich |

| Silica gel | - | (For chromatography) | Sigma-Aldrich |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chlorothiophene-3-carboxylic acid in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. The bicarbonate wash should be performed carefully due to potential CO₂ evolution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

Characterization of this compound:

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Molecular Formula: C₆H₅ClO₂S

-

Molecular Weight: 176.61 g/mol

-

Spectroscopic Data (Estimated based on analogous compounds):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (s, 1H, H-2), ~7.2 (s, 1H, H-4), ~3.8 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~162 (C=O), ~137 (C-5), ~134 (C-3), ~127 (C-2), ~126 (C-4), ~52 (OCH₃).

-

IR (neat, cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester stretch), ~1550, ~1440 (C=C stretch).

-

Mass Spectrometry (EI): m/z (%) 176 (M⁺), 145 (M⁺ - OCH₃).

-

Alternative Synthetic Route: Direct Chlorination (Strategy B)

An alternative, though potentially less selective, approach is the direct chlorination of methyl thiophene-3-carboxylate. Thiophene is highly susceptible to electrophilic substitution, and controlling the regioselectivity of chlorination can be challenging, often leading to a mixture of isomers.

Common chlorinating agents for thiophenes include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction conditions, including the choice of solvent and temperature, play a critical role in determining the product distribution. While this method could be more direct, significant process optimization would be required to achieve a high yield of the desired 5-chloro isomer.

Safety and Handling

-

5-chlorothiophene-3-carboxylic acid: This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Phosphorus trichloride, Potassium cyanide, Sulfuric acid: These reagents are highly corrosive and/or toxic. Consult the respective Safety Data Sheets (SDS) for detailed handling and emergency procedures.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the preparation of 5-chlorothiophene-3-carboxylic acid followed by Fischer esterification. This method offers excellent control and generally provides good yields of the desired product. While direct chlorination of the corresponding ester presents a more atom-economical alternative, it is often hampered by a lack of regioselectivity. The detailed protocols and characterization data provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for their research and development endeavors.

References

-

ChemBK. 5-CHLOROTHIOPHENE-3-CARBOXYLIC ACID. Available at: [Link].

Sources

Methyl 5-chlorothiophene-3-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 5-chlorothiophene-3-carboxylate

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound (CAS No. 36157-43-4) is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its strategic placement of chloro, methyl ester, and thiophene ring functionalities makes it a highly versatile intermediate. The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its favorable electronic properties and ability to engage in various biological interactions.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility in the fields of pharmaceutical development and materials science.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in synthesis, dictating reaction conditions, purification strategies, and handling procedures.

Core Chemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 36157-43-4 | [1][2] |

| Molecular Formula | C₆H₅ClO₂S | [1][2] |

| Molecular Weight | 176.62 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | ≥ 97% | [2] |

| IUPAC Name | This compound | [1] |

| InChI Key | JRMKVGZBIZHJTH-UHFFFAOYSA-N | [2] |

Note: Data for properties like melting and boiling points are not consistently available for the 3-carboxylate isomer in the provided search results, unlike its 2-carboxylate counterpart.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra for this exact compound are not detailed in the initial search, characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show distinct signals for the two aromatic protons on the thiophene ring and the methyl ester protons. ¹³C NMR would provide information on the carbon skeleton.[4][5]

-

Infrared (IR) Spectroscopy : Key stretches would include the C=O of the ester group and various C-H, C=C, and C-S bonds of the substituted thiophene ring.[4]

-

Mass Spectrometry (MS) : Would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.

Synthesis and Production

While specific industrial synthesis routes for this compound are proprietary, a logical laboratory-scale synthesis can be proposed based on the chemistry of its parent acid, 5-chlorothiophene-3-carboxylic acid. The most straightforward method is a classic Fischer esterification.

Proposed Synthetic Workflow: Fischer Esterification

Caption: Proposed synthesis of this compound.

Experimental Protocol: Fischer Esterification (Generalized)

-

Reaction Setup : To a round-bottom flask, add 5-chlorothiophene-3-carboxylic acid (1.0 eq).

-

Reagent Addition : Add an excess of methanol to act as both reactant and solvent. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heating : Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or column chromatography to yield the final ester.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which allows it to serve as a scaffold for constructing more complex molecular architectures. The chloro-substituent is particularly important, enabling participation in cross-coupling reactions.

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds.[6][7] For this compound, this reaction allows for the substitution of the chlorine atom with a wide variety of aryl, heteroaryl, or vinyl groups from boronic acids or esters. This is a foundational technique in drug discovery for creating libraries of novel compounds.[6][8][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup : In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[6][7]

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[7][10]

-

Reaction : Heat the mixture (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[6]

-

Workup and Purification : After cooling, perform an aqueous workup. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by silica gel column chromatography.[6]

The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates, especially less reactive heteroaryl chlorides.[9]

Key Applications in Research and Development

The derivatives of chlorothiophenes are instrumental in synthesizing compounds with significant biological activity.

Pharmaceutical Development

Thiophene-containing compounds exhibit a vast range of biological activities and are integral to numerous approved drugs.[3][9] this compound is a key intermediate for synthesizing fused heterocyclic systems like thieno[2,3-b]pyridines and thieno[3,2-b]pyridines. These scaffolds are at the core of molecules investigated for various therapeutic applications:

-

Anticancer Agents : Thieno[3,2-b]pyridine derivatives have shown potential as antitumor agents, particularly against triple-negative breast cancer cell lines.[8]

-

Anti-inflammatory and Antiviral Compounds : The thieno[2,3-b]pyridine core is associated with anti-inflammatory, antiviral, and antimicrobial properties.[11][12]

-

CNS Disorders : Certain derivatives have been explored for the treatment of central nervous system disorders.[11]

The ability to easily diversify the thiophene core via cross-coupling reactions makes this starting material invaluable for structure-activity relationship (SAR) studies in drug discovery.[13]

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of:

-

Agrochemicals : Used in creating pesticides and herbicides for crop protection.[13]

-

Specialty Chemicals : Employed in the production of fine chemicals where its specific structure can lead to innovative materials with unique electronic or optical properties.[13][14]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is aggregated from safety data for the closely related 5-chlorothiophene-2-carboxylic acid and its methyl ester.

| Hazard Category | GHS Information | Precautionary Measures |

| Acute Toxicity | Signal Word: Warning. Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][15] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[16][17] |

| Handling | - | Use only outdoors or in a well-ventilated area. Prevent generation of vapor or mist.[16] |

| Storage | - | Keep container tightly closed. Store in a cool, well-ventilated, and shaded area.[16] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Skin: Wash with plenty of soap and water. Inhalation: Remove person to fresh air. Ingestion: Call a POISON CENTER or doctor if you feel unwell.[16] | - |

| Fire Fighting | - | Use dry powder, foam, water spray, or carbon dioxide as extinguishing media. |

Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[16][17]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex molecules. For researchers in drug discovery, it offers a gateway to novel therapeutic agents built upon the privileged thiophene scaffold. For materials scientists, it is a building block for next-generation materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential.

References

-

Gomes, P. A. G., et al. (2022). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thieno[3,2‐b]pyridine drevative 16 and 5‐(thiophene‐2‐yl). Available at: [Link]

-

PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Chem-Impex. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Available at: [Link]

-

Al-Issa, S. A. (2023). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives. Available at: [Link]

-

Advanced Biotech. (2025). Safety Data Sheet. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis. Available at: [Link]

-

Semantic Scholar. (2023). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Available at: [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Elsabee, M. Z., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study. Frontiers in Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 5-chloro-3-methyl-thiophene-2-carboxylic acid methyl ester. Available at: [Link]

- Google Patents. (n.d.). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.

-

Cole-Parmer. (2006). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Available at: [Link]

-

Rasheed, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available at: [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Hudson, J. B., & Gaggini, F. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 5-chlorothiophene-3-carboxylate

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive, in-depth exploration of the analytical techniques and data interpretation required for the structural elucidation of methyl 5-chlorothiophene-3-carboxylate, a key heterocyclic building block.

Introduction: The Importance of Structural Verification

This compound (C₆H₅ClO₂S, Molar Mass: 176.61 g/mol ) is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates a robust and unequivocal method for confirming its chemical structure. The precise arrangement of the chloro, and methyl carboxylate substituents on the thiophene ring dictates its reactivity and physicochemical properties. This guide will detail a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a self-validating system for its structural confirmation.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of an organic molecule is akin to solving a puzzle. Each piece of spectroscopic data provides unique clues, and their combination leads to a definitive structural assignment. The logical workflow for the analysis of this compound is a systematic process of gathering and interpreting data from complementary techniques.

Figure 1: A schematic representation of the integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its connectivity.

Predicted ¹H and ¹³C NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the chlorine atom and the methyl carboxylate group, along with the aromaticity of the thiophene ring, will dictate the resonance positions of the protons and carbons. Based on data from analogous substituted thiophenes, the following spectral data is predicted for this compound in a deuterated chloroform (CDCl₃) solvent.[1]

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~7.8 - 8.0 | d | ~128 - 130 |

| H-4 | ~7.4 - 7.6 | d | ~125 - 127 |

| -OCH₃ | ~3.9 | s | ~52 |

| C=O | - | - | ~162 |

| C-3 | - | - | ~130 - 132 |

| C-5 | - | - | ~135 - 137 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. 'd' denotes a doublet and 's' denotes a singlet.

The "Why" Behind the Chemical Shifts

-

Thiophene Ring Protons (H-2 and H-4): The protons on the thiophene ring are expected to appear in the aromatic region (7-8 ppm). The proton at the 2-position (H-2) is anticipated to be the most downfield (higher ppm) due to the anisotropic effect of the adjacent ester carbonyl group and the deshielding effect of the sulfur atom. The proton at the 4-position (H-4) will also be in the aromatic region but likely at a slightly lower chemical shift.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a shielded environment and are expected to appear as a sharp singlet around 3.9 ppm.

-

Thiophene Ring Carbons: The carbon atoms of the thiophene ring will resonate in the aromatic region of the ¹³C NMR spectrum (120-140 ppm). The carbon attached to the chlorine atom (C-5) is expected to be the most downfield due to the electronegativity of chlorine. The carbonyl carbon of the ester will appear at a significantly downfield shift, typically around 162 ppm.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments reveal the connectivity between them.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the signals for H-2 and H-4 would be expected, confirming their through-bond coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons in the thiophene ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). Key expected HMBC correlations are illustrated in the diagram below.

Figure 2: Key expected HMBC correlations for this compound.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-prepared NMR sample is critical for obtaining high-quality data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Mass Spectrometry: Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.[2][3][4][5]

Predicted Mass Spectrum

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 176. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 178 with about one-third the intensity of the [M]⁺ peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 176 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 178 | Molecular ion (with ³⁷Cl) |

| [M-OCH₃]⁺ | 145 | Loss of the methoxy radical |

| [M-COOCH₃]⁺ | 117 | Loss of the methyl carboxylate radical |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the substituted thiophene ring.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 | C-H stretch (aromatic) | Medium |

| ~2950 | C-H stretch (methyl) | Medium |

| ~1720 | C=O stretch (ester) | Strong |

| ~1550-1400 | C=C stretch (thiophene ring) | Medium |

| ~1250 | C-O stretch (ester) | Strong |

| ~850-700 | C-H out-of-plane bend (thiophene) | Strong |

| ~700-600 | C-Cl stretch | Medium-Strong |

Experimental Protocol: FTIR Analysis

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the synergistic application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR data, supported by 2D correlation experiments, provide the detailed carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and the presence of a chlorine atom. Infrared spectroscopy provides definitive evidence for the key functional groups. The convergence of data from these independent analytical techniques provides a high degree of confidence in the final structural assignment, ensuring the identity and purity of this important chemical entity for its application in research and development.

References

- Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3.

- Cole, R. B. (Ed.). (2011).

- Gaskell, S. J. (1997). Electrospray: principles and practice. Journal of mass spectrometry, 32(7), 677-688.

- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Elsevier.

- Ebert, C., Linda, P., & Sjöström, M. (1990). Multivariate investigation of 1H and 13C NMR shifts of 2‐and 3‐substituted furans, thiophenes, selenophenes and tellurophenes. Magnetic Resonance in Chemistry, 28(5), 421-426.

Sources

- 1. benchchem.com [benchchem.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. scispace.com [scispace.com]

- 4. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. iosrjournals.org [iosrjournals.org]

- 7. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-chlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Thiophene Derivative

In the realm of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. Methyl 5-chlorothiophene-3-carboxylate, a substituted thiophene, represents a class of compounds with significant potential in medicinal chemistry and organic electronics. This guide provides an in-depth, technical exploration of the expected spectroscopic data for this molecule.

I. Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct arrangement of a thiophene ring, a chlorine atom, and a methyl carboxylate group, dictates its unique spectroscopic fingerprint. The electronegativity of the chlorine atom and the electron-withdrawing nature of the ester group significantly influence the electron density distribution within the thiophene ring, thereby affecting the chemical shifts of the ring protons and carbons in NMR spectroscopy. Similarly, the vibrational modes of the various functional groups will give rise to characteristic absorption bands in the IR spectrum, while the molecule's mass and fragmentation pathways will be observable in its mass spectrum.

Caption: Molecular structure of this compound.

II. Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal two distinct signals for the aromatic protons on the thiophene ring and a singlet for the methyl ester protons. The chemical shifts of the ring protons are influenced by the positions of the chloro and methyl carboxylate substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 7.8 - 8.0 | Doublet | ~1.5 - 2.0 | Deshielded due to the anisotropic effect of the adjacent ester group and the electronegativity of the sulfur atom. |

| H-4 | 7.2 - 7.4 | Doublet | ~1.5 - 2.0 | Less deshielded compared to H-2. Its chemical shift is influenced by the chlorine at the 5-position. |

| -OCH₃ | 3.8 - 3.9 | Singlet | - | Characteristic chemical shift for a methyl ester. |

Causality in Experimental Choices:

When acquiring a ¹H NMR spectrum for this compound, deuterated chloroform (CDCl₃) would be a suitable solvent. A standard 400 or 500 MHz spectrometer would provide sufficient resolution to observe the predicted small coupling constant between H-2 and H-4.

III. Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 162 - 165 | Typical range for an ester carbonyl carbon. |

| C-3 | 130 - 135 | Attached to the electron-withdrawing ester group. |

| C-5 | 128 - 132 | Attached to the electronegative chlorine atom. |

| C-2 | 126 - 130 | Influenced by the adjacent sulfur and the ester group at C-3. |

| C-4 | 125 - 129 | Influenced by the adjacent sulfur and the chlorine at C-5. |

| -OCH₃ | 51 - 53 | Characteristic chemical shift for a methyl ester carbon. |

Self-Validating Protocol for ¹³C NMR:

To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment could be performed. This would show positive signals for the CH and CH₃ carbons and a negative or absent signal for the quaternary carbons (C-3 and C-5).

IV. Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl group of the ester and various vibrations of the thiophene ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Ester) | 1720 - 1740 | Strong | Stretching |

| C-O (Ester) | 1250 - 1300 | Strong | Stretching |

| C-Cl | 700 - 800 | Medium-Strong | Stretching |

| Aromatic C-H | 3050 - 3150 | Medium-Weak | Stretching |

| Aromatic C=C | 1400 - 1600 | Medium | Stretching |

Experimental Workflow for IR Spectroscopy:

A Technical Guide to Methyl 5-chlorothiophene-2-carboxylate (CAS 35475-03-7): A Cornerstone Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

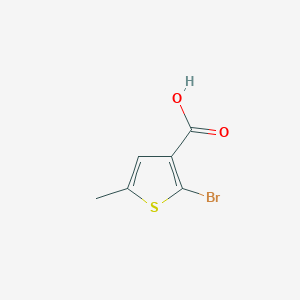

Abstract

This technical guide provides an in-depth analysis of Methyl 5-chlorothiophene-2-carboxylate, a pivotal heterocyclic intermediate in modern organic synthesis and medicinal chemistry. While the initial inquiry referenced the 3-carboxylate isomer, the provided CAS number, 35475-03-7, authoritatively corresponds to Methyl 5-chlorothiophene-2-carboxylate . This document will therefore focus exclusively on this correctly identified compound. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, dissect its chemical reactivity with a focus on strategic applications, and highlight its significant role in the development of contemporary pharmaceuticals and agrochemicals. The guide is structured to provide both foundational knowledge and field-proven insights, equipping researchers with the technical understanding necessary to effectively utilize this versatile chemical scaffold.

Introduction: The Strategic Importance of a Privileged Scaffold

Thiophene-based compounds are classified as "privileged pharmacophores" in medicinal chemistry, owing to their remarkable structural and electronic properties that facilitate favorable interactions with biological targets.[1][2] The thiophene ring often serves as a bioisostere for a benzene ring, offering similar aromatic character while introducing a heteroatom that can modulate physicochemical properties like solubility and metabolism.[3][4]

Methyl 5-chlorothiophene-2-carboxylate (CAS 35475-03-7) has emerged as a particularly valuable building block. Its structure features three key points for chemical diversification: the chloro-substituent at the C5 position, the methyl ester at C2, and the thiophene ring itself. This trifecta of functionality allows for sequential, regioselective modifications, making it an essential precursor for constructing complex molecular architectures.[5] Its application is prominent in the synthesis of anti-inflammatory agents, anti-cancer drugs, and advanced agrochemicals, underscoring its importance in both research and industrial settings.[5]

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is paramount for its effective and safe application in a laboratory setting. The key data for Methyl 5-chlorothiophene-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35475-03-7 | [5][6] |

| Molecular Formula | C₆H₅ClO₂S | [5][7] |

| Molecular Weight | 176.61 g/mol | [5][8] |

| Appearance | White or colorless to light yellow powder/lump/liquid | [5][7] |

| Melting Point | 15-18 °C | [5][6] |

| Boiling Point | 226 °C; 95-97 °C (at 7 Torr) | [5][9] |

| Density | ~1.37 g/cm³ | [5][9] |

| Refractive Index (n20D) | ~1.56 | [5] |

| Solubility | Very slightly soluble in water (0.35 g/L at 25 °C) | [7] |

| Storage Conditions | Store at room temperature | [5] |

Safety Information: The compound is classified under GHS with the following hazards:

-

H335: May cause respiratory irritation[6]

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a chemical fume hood, are mandatory.[6][8]

Synthesis and Manufacturing Insights

The synthesis of thiophene carboxylates can be achieved through various classical methods, such as the Paal-Knorr or Gewald reactions, which construct the thiophene ring from acyclic precursors.[3] However, for a specifically substituted target like Methyl 5-chlorothiophene-2-carboxylate, a more common and industrially viable approach involves the direct functionalization of a pre-formed thiophene core.

A prevalent strategy involves the chlorination of Methyl thiophene-2-carboxylate. The rationale behind this approach is the high reactivity of the thiophene ring towards electrophilic substitution, which preferentially occurs at the C5 position (the alpha-position adjacent to the sulfur atom) when the C2 position is occupied by an electron-withdrawing group like a carboxylate.

Caption: Key synthetic transformations of Methyl 5-chlorothiophene-2-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. [10][11]This reaction is a cornerstone of modern drug discovery for its reliability and functional group tolerance in forming carbon-carbon bonds. [12] Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the chlorothiophene to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. [11]The use of aqueous solvent systems, such as aqueous n-butanol, has been shown to be highly efficient for the Suzuki coupling of heterocyclic chlorides. [13] Protocol: Exemplary Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-chlorothiophene-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, typically K₃PO₄ or Cs₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 90-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired biaryl thiophene.

This self-validating protocol ensures that all components are present in the correct stoichiometry for the catalytic cycle to proceed efficiently, with monitoring steps to confirm reaction completion.

Functionalization via the Ester Group

The methyl ester at the C2 position provides a secondary site for modification.

-

Hydrolysis: Saponification with a base like sodium hydroxide readily converts the ester to the corresponding 5-chlorothiophene-2-carboxylic acid. [14]This carboxylic acid is itself a valuable intermediate, for instance, in the synthesis of the dual thrombin and Factor Xa inhibitor SAR107375. [15]* Amidation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form diverse amide libraries, a common strategy in lead optimization.

Applications in Drug Discovery and Agrochemicals

The utility of Methyl 5-chlorothiophene-2-carboxylate is best illustrated by its incorporation into high-value molecules.

-

Pharmaceuticals: The 5-chlorothiophene-2-carboxylic acid scaffold is a key component in a range of therapeutic agents. Its derivatives have been investigated for anti-inflammatory, anti-cancer, and anticoagulant properties. [2][5][15]The chlorine atom and the carboxylic acid (or its ester precursor) provide crucial anchor points for building out the complex pharmacophores required for specific biological activity.

-

Agrochemicals: This compound serves as an intermediate in the synthesis of pesticides and herbicides. [5]The thiophene ring is a stable aromatic system, and the chloro-substituent can enhance the lipophilicity and metabolic stability of the final active ingredient, improving its efficacy and persistence in crop protection applications.

Conclusion

Methyl 5-chlorothiophene-2-carboxylate (CAS 35475-03-7) is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity at both the C5-chloro and C2-ester positions allows for predictable and strategic molecular elaboration. The demonstrated utility of this scaffold in constructing complex, biologically active molecules solidifies its role as an indispensable tool for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- Current time information in Tuscaloosa County, US. (n.d.). Google.

- C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC - NIH. (n.d.). National Institutes of Health.

- Methyl 5-chlorothiophene-2-carboxylate - Chem-Impex. (n.d.). Chem-Impex.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). National Institutes of Health.

- Thiophene - Wikipedia. (n.d.). Wikipedia.

- methyl 5-chlorothiophene-2-carboxylate | 35475-03-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.

- The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.).

- Methyl-5-chlorothiophene-2-carboxylate 35475-03-7 wiki - Guidechem. (n.d.). Guidechem.

- Flow synthesis of thiophene 2‐carboxylates 35. - ResearchGate. (n.d.). ResearchGate.

- Thiophene-Based Compounds | Encyclopedia MDPI. (n.d.). MDPI.

- Synthesis of thiophene‐2‐carboxylates 4 a–k. - ResearchGate. (n.d.). ResearchGate.

- Technical Support Center: Thiophene Chlorination - Benchchem. (n.d.). Benchchem.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (n.d.). Cognizance Journal.

- C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- 35475-03-7 | CAS DataBase - ChemicalBook. (n.d.). ChemicalBook.

- Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode - International Science Community Association. (n.d.). International Science Community Association.

- US2851464A - Production of chlorothiophene - Google Patents. (n.d.). Google Patents.

- Suzuki–Miyaura cross-coupling of 4-chlorobenzothiophenes. - ResearchGate. (n.d.). ResearchGate.

- Methyl-5-chlorothiophene-2-carboxylate 35475-03-7 - ChemicalBook. (n.d.). ChemicalBook.

- Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 - Benchchem. (n.d.). Benchchem.

- Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed. (n.d.). PubMed.

- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. (n.d.). ACS Publications.

- Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem. (n.d.). PubChem.

- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.). National Institutes of Health.

- Methyl-5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Methyl 5-chlorothiophene-3-carboxylate (Cas 36157-43-4) - Parchem. (n.d.). Parchem.

- This compound - CymitQuimica. (n.d.). CymitQuimica.

- 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem. (n.d.). PubChem.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts.

- Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents. (n.d.). Google Patents.

- 35475-03-7, Methyl-5-chlorothiophene-2-carboxylate Formula - ECHEMI. (n.d.). ECHEMI.

- Buy Methyl 3-chloro-5-methylthiophene-2-carboxylate - Smolecule. (n.d.). Smolecule.

- Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% - Cole-Parmer. (n.d.). Cole-Parmer.

- 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor | Journal of - ACS Publications. (n.d.). ACS Publications.

- Methyl-5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. chemimpex.com [chemimpex.com]

- 6. methyl 5-chlorothiophene-2-carboxylate | 35475-03-7 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 35475-03-7 | CAS DataBase [m.chemicalbook.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties and Handling of Methyl 5-chlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Heterocyclic Building Block

Methyl 5-chlorothiophene-3-carboxylate, with CAS Number 36157-43-4, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its thiophene core, substituted with both an electron-withdrawing chloro group and a methyl ester, provides a unique electronic and structural profile. This substitution pattern makes it a versatile intermediate for creating more complex molecular architectures, particularly in the synthesis of novel therapeutic agents and specialized organic materials. This guide offers a detailed examination of its physical and chemical properties, protocols for its synthesis and characterization, and best practices for its handling and storage, providing a crucial resource for professionals engaged in its use. The compound is noted for its application as a building block in the development of protein degraders, a cutting-edge area of drug discovery.[3]

Section 1: Core Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. The data presented herein is a consolidation of information from chemical suppliers and predicted values based on its structure and comparison with its well-documented isomer, methyl 5-chlorothiophene-2-carboxylate.

Structural and Molecular Data

The fundamental identity of this compound is established by its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Summary of Core Properties

| Property | Value | Source(s) |

| CAS Number | 36157-43-4 | [1][2][3][4] |

| Molecular Formula | C₆H₅ClO₂S | [1][3] |

| Molecular Weight | 176.61 g/mol | [3] |

| Purity (Typical) | ≥95% | [3] |

| Physical Form | Presumed to be a liquid or low-melting solid at room temperature | Inferred |

| Storage | Store at 2-8°C under an inert atmosphere in a dark place | [4] |

Predicted Physical Properties

Solubility is predicted to be high in common organic solvents such as dichloromethane, ethyl acetate, methanol, and DMSO, and low in water, which is typical for a molecule of this polarity and structure.

Section 2: Synthesis and Characterization

The primary route to this compound is through the esterification of its corresponding carboxylic acid, 5-chlorothiophene-3-carboxylic acid (CAS 36157-42-3). This method is a standard, reliable transformation in organic synthesis.

Representative Synthesis Protocol: Fischer Esterification

This protocol describes a general procedure. The causality behind this choice is its simplicity, use of common reagents, and high-yielding nature for primary esters. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by methanol.

Diagram 2: Synthesis Workflow

Caption: General workflow for the synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-chlorothiophene-3-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent, ~10-20 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure methyl ester.

Analytical Characterization

The identity and purity of the synthesized this compound must be validated through a combination of spectroscopic and chromatographic methods.

Table 2: Expected Analytical Signatures

| Technique | Expected Results |

| ¹H NMR | Two distinct signals in the aromatic region (δ 7-8 ppm) for the two thiophene protons, likely appearing as doublets due to minimal coupling. A singlet around δ 3.8-3.9 ppm corresponding to the three methyl ester protons. |

| ¹³C NMR | Signals corresponding to the four unique carbons of the thiophene ring, a carbonyl carbon signal (δ ~160-165 ppm), and a methyl carbon signal (δ ~52 ppm). |

| FT-IR | A strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹. C-Cl and C-S stretching vibrations will also be present in the fingerprint region. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (176.61). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be definitive. |

| GC/HPLC | A single major peak under appropriate conditions would indicate high purity. |

Section 3: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from its precursor, 5-chlorothiophene-3-carboxylic acid, and related compounds provide essential guidance.

Hazard Identification

The parent carboxylic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] It is prudent to assume that the methyl ester carries similar hazards.

-

GHS Signal Word: Warning[7]

-

Potential Hazards: Acute oral toxicity, skin/eye irritant.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage and Stability

For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[4]

References

-

Aladdin Scientific. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound | 36157-43-4 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. FCKeditor - Resources Browser [mfa.gov.by]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-chlorothiophene-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-chlorothiophene-3-carboxylate, a key heterocyclic building block for professionals in chemical research, drug discovery, and materials science. We will delve into its physicochemical properties, synthesis, analytical characterization, and safe handling protocols, offering insights grounded in established scientific principles.

Core Compound Identity and Properties

This compound is a substituted thiophene derivative. The presence of the chloro-, ester-, and sulfur-containing aromatic ring bestows upon it a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Characteristics

A summary of the key quantitative data for this compound is presented below. Sourcing consistent physical properties can be challenging; therefore, data from multiple suppliers and databases have been consolidated.

| Property | Value | Source(s) |

| Molecular Weight | 176.61 g/mol | [1] |

| Molecular Formula | C₆H₅ClO₂S | [1] |

| CAS Number | 36157-43-4 | [1][2] |

| Appearance | Liquid | [3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Considerations

The primary and most direct route to this compound is through the esterification of its parent carboxylic acid, 5-chlorothiophene-3-carboxylic acid. The choice of esterification method is critical and depends on factors such as scale, desired purity, and tolerance of other functional groups.

Conceptual Workflow for Synthesis

The synthesis follows a logical progression from the carboxylic acid to the methyl ester. This workflow is fundamental for chemists planning the synthesis of this intermediate.

Caption: General workflow for the synthesis of this compound.

Recommended Laboratory Synthesis Protocol

This protocol is based on a general and efficient method for the esterification of aromatic carboxylic acids using phosphorus oxychloride (POCl₃) as a dehydrating agent and catalyst. This method is advantageous due to its mild reaction conditions and high yields.[4]

Materials:

-

5-chlorothiophene-3-carboxylic acid

-

Methanol (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1 mmol of 5-chlorothiophene-3-carboxylic acid in 5 mL of anhydrous methanol.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add 1.2 mmol of POCl₃ dropwise to the cold, stirring solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography if necessary.

Causality: The use of POCl₃ is key; it activates the carboxylic acid by forming a highly reactive phosphorodichloridate intermediate, which is then readily attacked by methanol to form the ester under mild conditions.

Analytical Characterization

-

¹H NMR: Two doublets are expected in the aromatic region (around 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. A singlet at approximately 3.8-3.9 ppm would correspond to the methyl ester protons.

-

¹³C NMR: Signals for the carbonyl carbon of the ester (around 160-170 ppm), four distinct signals for the thiophene ring carbons, and a signal for the methyl group carbon (around 50-55 ppm) are anticipated.

-

IR Spectroscopy: Key stretches would include a strong C=O band for the ester at approximately 1720 cm⁻¹, C-O stretching, and aromatic C-H and C=C stretching frequencies.

Applications in Research and Development

Thiophene derivatives are cornerstones in medicinal chemistry and materials science. While specific examples for the 3-carboxylate isomer are less documented publicly than for its 2-carboxylate counterpart, its structural motifs are highly relevant.

The related isomer, Methyl 5-chlorothiophene-2-carboxylate , is a documented intermediate in the synthesis of advanced pharmaceutical agents. For instance, it is a key building block for anti-inflammatory and anti-cancer drugs.[5] It has also been utilized in the development of SAR107375, a potent dual inhibitor of thrombin and Factor Xa, which are critical targets in anticoagulation therapy.[6] The 3-carboxylate isomer is expected to have applications as a versatile intermediate in organic synthesis, particularly in the creation of novel pharmaceuticals and agrochemicals.[5][7]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its precursor and related isomers.

Hazard Identification and GHS Classification

The parent compound, 5-chlorothiophene-3-carboxylic acid , is classified with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[8]

-

H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[8]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[8]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[8]

The related isomer, Methyl 5-chlorothiophene-2-carboxylate , is also classified as harmful if swallowed (Acute toxicity, oral, Category 4).[9]

Based on this data, it is prudent to handle this compound with the following precautions:

Caption: Recommended safety precautions for handling this compound.

First Aid and Exposure Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

-

If on Skin: Wash off with soap and plenty of water. If irritation persists, consult a physician.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

Always consult a full Safety Data Sheet for related compounds and handle with the care due to a potentially hazardous chemical.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.

- Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses.

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

-

Blueray-pharm. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). 5-CHLOROTHIOPHENE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.

- Google Patents. (n.d.). CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.

-

The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Retrieved from [Link]

-

Georganics. (2023). Methyl 2-amino-3-thiophenecarboxylate – description and application. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2013). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Retrieved from [Link]

Sources

- 1. FCKeditor - Resources Browser [mfa.gov.by]

- 2. parchem.com [parchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chembk.com [chembk.com]

- 8. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

stability and storage of Methyl 5-chlorothiophene-3-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-chlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and specialty chemicals. The integrity and purity of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound (CAS 36157-43-4). We will delve into its chemical properties, potential degradation pathways, recommended handling procedures, and protocols for stability assessment. This document is intended to be a vital resource for researchers and professionals working with this compound, enabling them to maintain its quality and ensure the success of their scientific endeavors.

Introduction: The Pivotal Role of this compound in Synthesis